N-Acetyl-D-alanine
Overview
Description
N-Acetyl-D-alanine is a metabolite found in or produced by Saccharomyces cerevisiae . It may be used with other D-aminoacylated amino acids as a substrate for the identification, differentiation, and characterization of D-aminoacylase(s)/amidohydrolase(s). N-acetyl-D-alanine may also be used to study aglycon pocket specific binding on vancomycin .
Synthesis Analysis
N-Acetyl-D-alanine is involved in various biological processes. For instance, it has been found to be upregulated during wakefulness compared to sleep in a metabolomic analysis of mouse prefrontal cortex . In another study, N-acetyl-D-alanine was used as a substrate in the ATP-dependent formation of D-Ala-D-Ala, a critical component in bacterial cell wall biosynthesis .
Molecular Structure Analysis
The solid-state conformational analysis of N-Acetyl-D-alanine, carried out by infrared absorption and X-ray diffraction, has indicated that the molecules are not extended in a regular beta conformation, but rather that they are partially folded .
Chemical Reactions Analysis
N-Acetyl-D-alanine may undergo oxidation by Chloramine-T (CAT) in a hydrochloric acid medium at temperatures between 30 and 50 degrees Celsius . It may also be used with other D-aminoacylated amino acids as a substrate for the identification, differentiation, and characterization of D-aminoacylase(s)/amidohydrolase(s) .
Physical And Chemical Properties Analysis
N-Acetyl-D-alanine has a molecular weight of 131.13 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its molecular formula is C5H9NO3 .
Scientific Research Applications
Vibrational Spectroscopy in Protein and DNA Analysis : N-Acetyl-D-alanine has been utilized in the study of protein and DNA structure, hydration, and the binding of biomolecules. Techniques like vibrational absorption and Raman spectroscopy have been applied to amino acids including N-Acetyl-D-alanine, providing insights into their structure and function in different environments (Jalkanen et al., 2006).
Role in Osmoregulation : Research on Methanosarcina mazei Gö1 revealed that N-Acetyl-D-alanine can be substituted by glutamate and alanine in osmoregulation processes. This finding suggests its functional versatility in microbial adaptation to varying salinity conditions (Saum et al., 2009).
Kinetic Resolution in Pharmaceutical Applications : N-Acetyl-D-alanine is significant in medicine and consumer products. Its kinetic resolution using immobilized Escherichia coli cells bearing recombinant esterase from Bacillus cereus shows potential in producing enantiomerically pure compounds, critical in pharmaceutical synthesis (Zheng et al., 2018).
Acetylation and Protein Degradation : Studies have shown that acetylation of amino acids like N-Acetyl-D-alanine can create specific degradation signals in proteins. This understanding is vital for insights into protein turnover and its physiological impacts (Hwang et al., 2010).
Biosynthesis of Alanine : Research involving Escherichia coli mutants has been done to enhance the aerobic production of alanine, a process in which N-Acetyl-D-alanine might play a role. This research contributes to our understanding of metabolic pathways and potential industrial applications (Lee et al., 2004).
Enzymatic Studies and Urinary Excretion : Studies have been conducted to understand the urinary excretion of enzymes in response to certain drugs, where N-Acetyl-D-alanine has been a focus due to its relevance in kidney function and potential toxicity (Diener et al., 1981).
Protein Acetylation Prediction : Computational methods have been developed to identify protein acetylation sites, with N-Acetyl-D-alanine being a significant focus. This research enhances our ability to predict and understand protein modifications and their functional consequences (Lee et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-acetamidopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHDTJVBEPMMGL-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315865 | |
Record name | N-Acetyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D-alanine | |
CAS RN |
19436-52-3 | |
Record name | N-Acetyl-D-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19436-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-D-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019436523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-D-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.136 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYL-D-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IIE41SBQ9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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